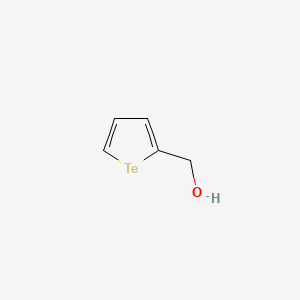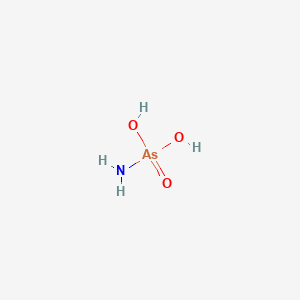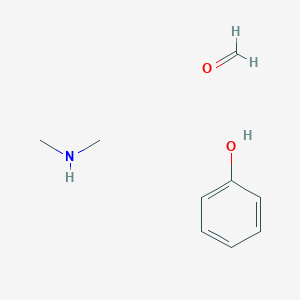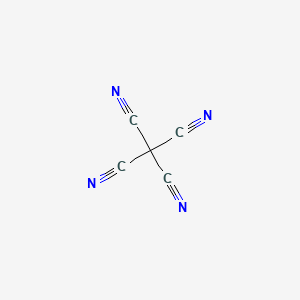
1,2,4-Trichloro-1,1,2-trifluorodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trichloro-1,1,2-trifluorodecane is a chemical compound with the molecular formula C10H15Cl3F3 It is a member of the class of organofluorine compounds, which are characterized by the presence of fluorine atoms attached to carbon atoms
Vorbereitungsmethoden
The synthesis of 1,2,4-Trichloro-1,1,2-trifluorodecane involves several steps. One common method is the reaction of 1,2,4-trichlorobenzene with trifluoromethyl iodide in the presence of a catalyst such as copper powder. The reaction is typically carried out under reflux conditions, and the product is purified by distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1,2,4-Trichloro-1,1,2-trifluorodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2,4-Trichloro-1,1,2-trifluorodecane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: This compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1,2,4-Trichloro-1,1,2-trifluorodecane involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Trichloro-1,1,2-trifluorodecane can be compared with other similar compounds such as:
1,1,2-Trichloro-1,2,2-trifluoroethane: This compound has a similar structure but with a shorter carbon chain.
1,2,4-Trichloro-1,1,2-trifluorobutane: Another similar compound with a shorter carbon chain, used in various chemical applications.
The uniqueness of this compound lies in its longer carbon chain, which can influence its physical and chemical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
23885-10-1 |
|---|---|
Molekularformel |
C10H16Cl3F3 |
Molekulargewicht |
299.6 g/mol |
IUPAC-Name |
1,2,4-trichloro-1,1,2-trifluorodecane |
InChI |
InChI=1S/C10H16Cl3F3/c1-2-3-4-5-6-8(11)7-9(12,14)10(13,15)16/h8H,2-7H2,1H3 |
InChI-Schlüssel |
OIACFLIWBILKKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC(C(F)(F)Cl)(F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14694637.png)










![2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid](/img/structure/B14694694.png)
